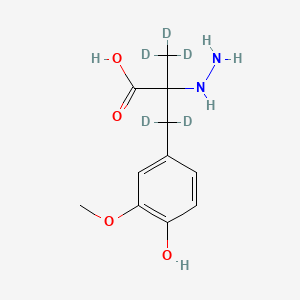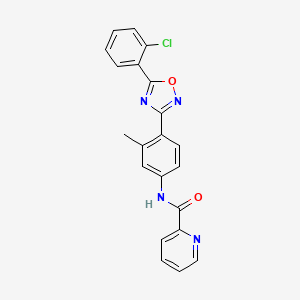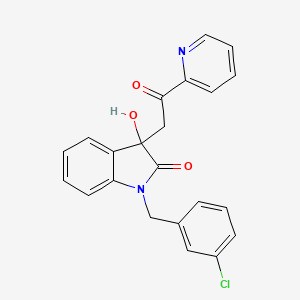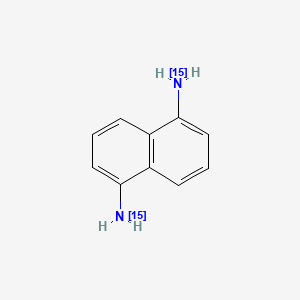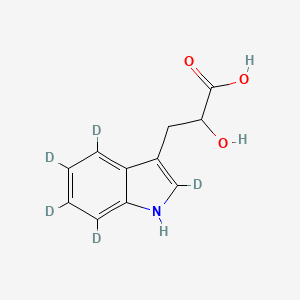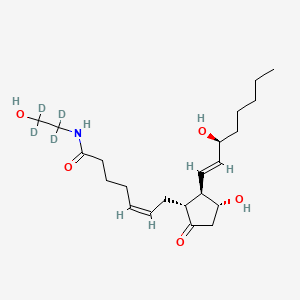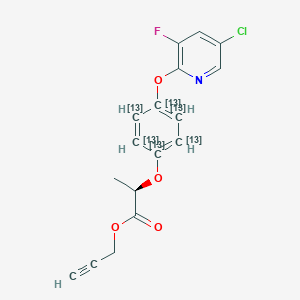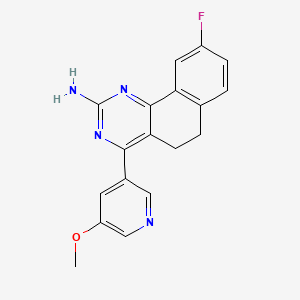
Dihydro Artemisinin Tetrahydrofuran Acetate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Artemisinin Tetrahydrofuran Acetate-d3 involves several steps, starting from artemisinin. The process typically includes the reduction of artemisinin to dihydroartemisinin, followed by the introduction of the tetrahydrofuran acetate group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to meet the demand for high-quality research-grade compounds.
化学反応の分析
Types of Reactions
Dihydro Artemisinin Tetrahydrofuran Acetate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments to facilitate the reaction.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve an inert atmosphere and controlled temperatures.
Substitution: Common reagents include halides, alkoxides, and amines. Conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and specific temperatures to drive the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.
科学的研究の応用
Dihydro Artemisinin Tetrahydrofuran Acetate-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of Dihydro Artemisinin Tetrahydrofuran Acetate-d3 involves the generation of reactive oxygen species (ROS) through the cleavage of its endoperoxide bridge. This leads to oxidative stress and damage to cellular components, particularly in parasitic organisms. The compound targets various molecular pathways, including those involved in apoptosis, cell cycle regulation, and immune response modulation.
類似化合物との比較
Similar Compounds
Artemisinin: The parent compound from which dihydroartemisinin and its derivatives are synthesized.
Dihydroartemisinin: The active metabolite of artemisinin and a precursor to Dihydro Artemisinin Tetrahydrofuran Acetate-d3.
Artemether: A methyl ether derivative of dihydroartemisinin used in combination therapies for malaria.
Artesunate: A water-soluble derivative of dihydroartemisinin used for the treatment of severe malaria.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, solubility, and potential efficacy in various applications compared to its parent compounds and other derivatives.
特性
分子式 |
C15H24O5 |
|---|---|
分子量 |
287.37 g/mol |
IUPAC名 |
[(3aS,4R,6aS,7R,10R,10aR)-8-hydroxy-4-methyl-7-(trideuteriomethyl)-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-14,17H,4-7H2,1-3H3/t8-,9-,11+,12+,13?,14+,15-/m1/s1/i2D3 |
InChIキー |
MXTIBMLCXHSHGJ-MFQHHXGNSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@@]2([C@H](OC1O)OC(=O)C)OCC3)C |
正規SMILES |
CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


